molecular formula C19H24O10 B599613 Cnidioside B methyl ester CAS No. 158500-59-5

Cnidioside B methyl ester

Cat. No. B599613
M. Wt: 412.391
InChI Key: AARIHENRSOEJOC-DGQOTAAJSA-N
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Description

Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of Zanthoxylum bungeanum and Ami mjus L . It exerts little immunomodulatory effect in RAW 264.7 cells .


Synthesis Analysis

The synthesis of an ester, such as Cnidioside B methyl ester, can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Chemical Reactions Analysis

Esters, including Cnidioside B methyl ester, can undergo several types of reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Cnidioside B methyl ester is a powder with a molecular weight of 412.4 g/mol. Its chemical formula is C19H24O10 .

Scientific Research Applications

  • Chemical Properties and Analysis Methods : Studies on compounds structurally related to Cnidioside B methyl ester, such as sulfur-containing nucleosides and various fatty acid methyl esters, provide insights into their chemical properties and analysis methods. For example, Baczynskyj et al. (1968) discuss the structure of a sulfur-containing nucleoside isolated from yeast transfer RNA, highlighting the use of mass spectrometry and UV spectra in analysis (Baczynskyj, Biemann, & Hall, 1968).

  • Preparation Techniques : Morrison and Smith (1964) describe a method for preparing fatty acid methyl esters suitable for gas chromatographic analysis, which could be applicable to the study of Cnidioside B methyl ester (Morrison & Smith, 1964).

  • Cetane Numbers of Fatty Acid Methyl Esters : Knothe (2014) provides a comprehensive evaluation of the cetane numbers of fatty acid methyl esters, important for understanding the combustion quality in diesel fuels. This research could be relevant to the energy applications of Cnidioside B methyl ester (Knothe, 2014).

  • Biotransformation : Marumoto and Miyazawa (2010) discuss the biotransformation of certain compounds by fungi, leading to the production of different esters and ethers. This study might offer insights into the biotransformation possibilities for Cnidioside B methyl ester (Marumoto & Miyazawa, 2010).

  • Antimicrobial Agents : Al-Omar and Amr (2010) synthesized pyridine-derived Schiff bases starting from carboxamide methyl esters, testing their antimicrobial activities. This research could indicate potential biomedical applications for Cnidioside B methyl ester (Al-Omar & Amr, 2010).

  • Renewable Energy Sources : Utlu and Koçak (2008) explored the use of methyl ester obtained from waste frying oil in diesel engines. This study might be relevant to the potential use of Cnidioside B methyl ester as a renewable energy source (Utlu & Koçak, 2008).

  • Enzymatic Acylation in Organic Media : Simeó, Sinisterra, and Alcántara (2009) discuss enzymatic acylation of nucleosides in organic media, which might provide insights into similar processes for Cnidioside B methyl ester (Simeó, Sinisterra, & Alcántara, 2009).

Safety And Hazards

When handling Cnidioside B methyl ester, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition .

properties

IUPAC Name

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIHENRSOEJOC-DGQOTAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cnidioside B methyl ester

Citations

For This Compound
4
Citations
A Ivanova, I Kostova, B Mikhova… - Comptes Rendus de l' …, 2004 - adsabs.harvard.edu
From the WM extract by the above described chromatographic techniques xanthotoxin (1, 16.5 mg), skimmianine (2, 3.1 mg), rutin (7, 14.5 mg) and isorhamnetin3-O-~ 3-D-rutinoside (8, …
Number of citations: 9 adsabs.harvard.edu
Q Ren, S Long - Revista Brasileira de Farmacognosia, 2017 - Springer
Hu-Gu capsule is a traditional Chinese medical formula for preventing glucocorticoid-induced osteoporosis. In this work, an ultra-high performance liquid chromatography coupled with …
Number of citations: 5 link.springer.com
SZ Liu, JQ Feng, J Wu, WM Zhao - Helvetica Chimica Acta, 2010 - Wiley Online Library
Phytochemical investigation of the whole plants of Gerbera delavayi (Compositae) led to the isolation and identification of 15 compounds, including the new monoterpene–coumarin 1 …
Number of citations: 18 onlinelibrary.wiley.com
A Halouani, M Abdelli, I Slama… - … of Scientific & …, 2021 - Biomedical Research Network+ …
Number of citations: 1

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